molecular formula C26H52NO7P B052087 1-O-Hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine CAS No. 114414-96-9

1-O-Hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine

Cat. No.: B052087
CAS No.: 114414-96-9
M. Wt: 521.7 g/mol
InChI Key: MULVVBYNDZRKPA-MLBYCOPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-Hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine is a plasmalogen analog of platelet-activating factor (PAF), characterized by a vinyl ether (alk-1'-enyl) linkage at the sn-1 position and a short acetyl chain at the sn-2 position . Synthesized semi-synthetically from bovine heart choline plasmalogens, this compound exhibits platelet aggregation activity at nanomolar concentrations, though it is 5-fold less potent than its alkyl ether counterpart (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) . Its biological activity is mediated through PAF receptors, as demonstrated by inhibition with antagonists like CV-3988 and L-652,731 .

Properties

IUPAC Name

[(2R)-2-acetyloxy-3-[(E)-hexadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h19,21,26H,6-18,20,22-24H2,1-5H3/b21-19+/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULVVBYNDZRKPA-MLBYCOPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC/C=C/OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114414-96-9
Record name 1-O-Hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114414969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Plasmalogen Isolation and Initial Modification

The vinyl-PAF analog is semi-synthetically derived from choline plasmalogens extracted from bovine heart muscle. Plasmalogens, characterized by a 1-O-alk-1'-enyl ether linkage, are hydrolyzed under mild alkaline conditions to yield 1-O-hexadec-1'-enyl-sn-glycero-3-phosphocholine. This intermediate is subsequently acetylated at the sn-2 position using acetic anhydride in the presence of pyridine, achieving >95% acetylation efficiency.

Critical Reaction Conditions

  • Alkaline Hydrolysis : 0.1 M NaOH in methanol/water (4:1 v/v), 25°C, 1 hr.

  • Acetylation : 5-fold molar excess of acetic anhydride, pyridine catalyst, 40°C, 2 hr.

Radiolabeled Synthesis for Tracing Studies

A radiolabeled variant (1-O-[1'-14C]hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) is synthesized using plant cell cultures (e.g., Brassica napus and Glycine max) incubated with 1-O-[1'-14C]hexadecyl-sn-glycerol. The labeled glycerol precursor is incorporated into phospholipids via microsomal acyltransferases, followed by alkaline hydrolysis and acetylation. This method achieves 50–60% yield without isotopic dilution.

Industrial-Scale Production Strategies

Batch Reactor Optimization

Large-scale synthesis employs automated reactors to control critical parameters:

  • Temperature : Maintained at 25–40°C to prevent vinyl ether bond degradation.

  • Solvent System : Chloroform/methanol/ammonia (65:35:4:2 v/v) for phospholipid solubility.

  • Catalyst Loading : Pyridine at 5 mol% to minimize side reactions.

Table 1: Industrial Production Metrics

ParameterValueSource
Batch Size10–50 kg phospholipid input
Purity Post-Purification>98% (HPLC)
Cycle Time72 hr (including purification)

Enzymatic Resolution for Stereochemical Purity

Racemic mixtures generated during glycerol backbone synthesis are resolved using phospholipase A2 (PLA2), which selectively hydrolyzes the undesired sn-1 enantiomer. This step, coupled with chiral HPLC (cellulose-based columns), achieves >99% enantiomeric excess.

Purification and Analytical Validation

Chromatographic Techniques

  • Thin-Layer Chromatography (TLC) : Silica gel 60H plates with chloroform/methanol/ammonia/water (65:35:4:2 v/v) resolve acetylated products (Rf = 0.45).

  • Reverse-Phase HPLC : C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30 v/v) isolate 16:0, 18:0, and 18:1 vinyl-PAF species.

Table 2: HPLC Retention Times

SpeciesRetention Time (min)Column Type
16:0 vinyl-PAF12.4C18 (Phenomenex)
18:0 vinyl-PAF14.7C18 (Phenomenex)
18:1 vinyl-PAF13.9C18 (Phenomenex)

Spectroscopic Confirmation

  • Mass Spectrometry (MS) : ESI-MS identifies the molecular ion [M+H]+ at m/z 521.35, with fragmentation peaks at m/z 184 (phosphocholine headgroup) and m/z 259 (hexadec-1'-enyl chain).

  • NMR Spectroscopy : 1^1H NMR (600 MHz, CDCl3) confirms the vinyl ether linkage (δ 5.85 ppm, 1H, J = 14 Hz) and acetyl group (δ 2.04 ppm, 3H).

Challenges and Mitigation Strategies

Acid Lability of the Vinyl Ether Bond

The 1-O-alk-1'-enyl bond is susceptible to acid-catalyzed hydrolysis, necessitating pH-controlled conditions during extraction (pH 7.0–8.5). Neutral buffers (e.g., ammonium acetate) are substituted for phosphoric acid in HPLC mobile phases.

Diastereomer Formation

Racemization at the sn-2 position is minimized using low-temperature acetylation (4°C) and chiral auxiliaries (e.g., (R)-(−)-2,2-dimethyl-1,3-dioxolane-4-methanol) .

Chemical Reactions Analysis

Types of Reactions

Ohea-gpc undergoes various chemical reactions, including:

    Oxidation: The acetyloxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The double bond in the hexadec-1-en-1-yloxy side chain can be reduced to form saturated alkyl chains.

    Substitution: The phosphate ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is commonly employed.

    Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated alkyl chains.

    Substitution: Formation of substituted phosphate esters.

Scientific Research Applications

Biochemical Properties and Mechanisms

1-O-Hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine is synthesized by various cells and plays a crucial role in mediating several physiological processes. It is involved in:

  • Platelet Activation : This compound acts as a potent agonist for platelet activation, influencing thrombus formation and vascular responses during inflammation .
  • Inflammatory Response : It is implicated in acute inflammatory conditions, including endotoxic shock and allergic reactions. The compound enhances the recruitment of leukocytes to sites of inflammation, thereby influencing immune responses .

Pharmacological Applications

The pharmacological potential of this compound has been investigated in various studies:

  • Antihypertensive Activity : Research has demonstrated that this compound exhibits significant antihypertensive effects. It modulates vascular tone by affecting endothelial function and vascular smooth muscle cell behavior .
  • Therapeutic Implications in Inflammatory Diseases : Given its role in inflammation, this phospholipid has been studied for its potential therapeutic effects in conditions such as ulcerative colitis and Crohn's disease. Its ability to mediate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Study Focus Findings
Blank et al. (1979)Antihypertensive EffectsDemonstrated powerful antihypertensive activity in animal models .
Demopoulos et al. (1979)Platelet ActivationShowed that this compound is an extremely potent platelet-activating factor, influencing thrombus formation .
Antonopoulou et al. (1996)InflammationInvestigated the role of blood cardiolipin in hemodialysis patients, linking it to PAF-mediated actions .

Experimental Applications

In laboratory settings, this compound is utilized for various experimental applications:

  • Cell Culture Studies : Used to stimulate cell lines to study receptor-mediated responses and intracellular signaling pathways.
  • In Vivo Models : Administered in animal models to assess its effects on thrombosis and inflammation.

Mechanism of Action

The mechanism of action of Ohea-gpc involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It also interacts with specific receptors and enzymes, modulating various cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 1-O-Alkyl-2-acetyl-sn-glycero-3-phosphocholine (Alkyl-PAF)
  • Structure : Alkyl ether (sn-1) vs. vinyl ether (sn-1) in the target compound.
  • Activity: Alkyl-PAF (e.g., 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) is the canonical PAF, with 50% serotonin secretion from platelets at 10⁻¹⁰ M, compared to the target compound’s 5-fold lower potency .
  • Receptor Specificity : Both compounds bind to the same PAF receptor, as shown by cross-desensitization experiments .
  • Metabolism : Alkyl-PAF is resistant to phospholipase A₂ cleavage due to its ether linkage, whereas plasmalogens like the target compound are susceptible to acid hydrolysis .
2.2. 1-O-Octadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine
  • Structure : sn-1 alkyl ether with a long-chain polyunsaturated fatty acid (arachidonate) at sn-2.
  • Function: Acts as a PAF precursor and arachidonate reservoir in neutrophils. Upon stimulation, arachidonate is released for eicosanoid synthesis, and the lyso intermediate is acetylated to form PAF .
  • Key Difference : The sn-2 acyl chain length (C20:4 vs. acetyl) dictates its role in inflammatory signaling vs. rapid activation.
2.3. 1-Acyl-2-acetyl-sn-glycero-3-phosphocholine (Acyl-PAF)
  • Structure : Ester linkage at sn-1 (e.g., palmitoyl) and acetyl at sn-2.
  • Activity : 200-fold less potent than alkyl-PAF, highlighting the critical role of the ether/vinyl ether linkage for receptor binding .
2.4. 1-O-Hexadec-1'-enyl-sn-glycero-3-phosphocholine (Lysoplasmenylcholine)
  • Structure : Deacetylated form of the target compound.
  • Reactivity : Reacts with hypochlorous acid (HOCl) to form 2-chlorohexadecanal (2-ClHDA) , a pro-inflammatory mediator that induces COX-2 expression in endothelial cells .
2.5. 1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-18-OCH₃)
  • Structure : Alkyl ether at sn-1 and methyl group at sn-2.
  • Application : An anticancer ether lipid with modified sn-2 substituents. Liposomal formulations (e.g., ELL-12) reduce systemic toxicity while enhancing efficacy in mouse tumor models .

Structural and Functional Data Table

Compound Name sn-1 Linkage sn-2 Substituent Key Activity/Application Potency/EC₅₀ References
1-O-Hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine (Target) Vinyl ether (C16:0) Acetyl Platelet aggregation, PAF receptor agonist ~5 × 10⁻¹⁰ M
1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (Alkyl-PAF) Alkyl ether (C16:0) Acetyl Canonical PAF activity 1 × 10⁻¹⁰ M
1-O-Octadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine Alkyl ether (C18:0) Arachidonoyl (C20:4) PAF precursor, arachidonate reservoir N/A (substrate)
1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine (Acyl-PAF) Ester (C16:0) Acetyl Weak PAF-like activity ~2 × 10⁻⁸ M
1-O-Hexadec-1'-enyl-sn-glycero-3-phosphocholine (Lysoplasmenylcholine) Vinyl ether (C16:0) -OH Precursor for 2-ClHDA Induces COX-2 at µM
1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-18-OCH₃) Alkyl ether (C18:0) Methyl Anticagent (liposomal formulation: ELL-12) MTD: 200 mg/kg (i.v.)

Key Research Findings

  • Hydrogenation of the Vinyl Ether : Hydrogenating the target compound’s sn-1 vinyl ether to an alkyl ether restores full PAF-like activity, confirming the ether linkage’s role in potency .
  • Receptor Cross-Talk : Both alkyl-PAF and the target compound induce homologous desensitization in platelets, indicating shared receptor pathways .
  • Metabolic Fate : The target compound’s deacetylated form (lysoplasmenylcholine) reacts with HOCl during inflammation to generate 2-ClHDA, linking plasmalogen oxidation to endothelial dysfunction .
  • Therapeutic Potential: Structural modifications at sn-2 (e.g., methyl in ET-18-OCH₃) repurpose phospholipids for oncology, emphasizing the versatility of this chemical class .

Biological Activity

1-O-Hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine, also known as a derivative of platelet-activating factor (PAF), is a phospholipid compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, biological activities, and potential therapeutic applications, supported by data tables and relevant case studies.

The molecular formula of this compound is C26H52NO7P, with a molecular weight of approximately 521.67 g/mol. This compound features a long-chain fatty acid moiety, which contributes to its amphiphilic nature, making it relevant in cellular signaling and membrane dynamics .

Antihypertensive Effects

Research indicates that this compound exhibits significant antihypertensive activity. In a study by Blank et al. (1979), this compound was shown to lower blood pressure effectively in hypertensive models, suggesting its potential as a therapeutic agent for managing hypertension .

Platelet Activation

As an analog of PAF, this compound acts as a potent platelet-activating factor. It has been demonstrated to enhance platelet aggregation and secretion, which are critical processes in hemostasis and thrombosis. The activation mechanism involves the binding of the compound to specific receptors on platelets, leading to intracellular signaling cascades that promote aggregation .

Enzymatic Activity

The synthesis of this compound occurs through the action of cholinephosphotransferase enzymes in microsomal preparations from various rat tissues. Optimal conditions for enzyme activity were established at pH 8.0, indicating the enzymatic stability required for its biosynthesis .

Study on Platelet Activation

A significant study involved administering this compound to rat models to observe its effects on platelet function. The results showed a marked increase in platelet aggregation compared to control groups, highlighting its role in thrombus formation .

Antioxidant Properties

In another investigation focused on antioxidant activities, various assays were employed to evaluate the capacity of this phospholipid in scavenging free radicals. Results indicated moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntihypertensiveSignificant reduction in blood pressureBlank et al., 1979
Platelet ActivationEnhanced aggregation and secretionDemopoulos et al., 1979
Enzymatic ActivityOptimal synthesis conditions at pH 8.0Blank et al., 1979
AntioxidantModerate radical scavenging activityPMC9789137

Q & A

How can researchers confirm the structural integrity and stereochemical purity of 1-O-Hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine during synthesis?

Methodological Answer:
Structural validation requires a combination of high-resolution NMR spectroscopy (e.g., 1^1H NMR at 600 MHz) to confirm the sn-glycero backbone configuration and substituent placement . Chiral HPLC with polarimetric detection is critical for verifying stereochemical purity, as even minor enantiomeric impurities can alter biological activity . Additionally, mass spectrometry (MS) with collision-induced dissociation (CID) can validate the molecular formula (e.g., C26_{26}H52_{52}NO7_7P, MW 521.35) and fragmentation patterns specific to ether-linked phosphatidylcholines .

What are the primary challenges in synthesizing enantiomerically pure forms of this compound, and how can they be addressed?

Advanced Research Considerations:
Synthesis of the sn-glycero-3-phosphocholine backbone often leads to diastereomer formation due to the chiral glycerol moiety. Strategies include:

  • Chiral auxiliary-assisted synthesis : Using enantiopure glycerol derivatives to control stereochemistry .
  • Enzymatic resolution : Phospholipase A2_2 (PLA2_2) can selectively hydrolyze racemic mixtures, enriching the desired enantiomer .
  • Chromatographic separation : Preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) resolves diastereomers, achieving >99% purity .

How can contradictory data regarding the compound’s biological activity in different cellular models be resolved?

Data Contradiction Analysis:
Discrepancies may arise from variations in lipid raft composition or receptor isoform expression across cell lines. Methodological recommendations:

  • Lipidomic profiling : Quantify endogenous ether lipid levels in cellular models to contextualize exogenous compound effects .
  • Dose-response standardization : Use isotopic labeling (e.g., 13^{13}C-acetyl groups) to track metabolic incorporation and differentiate signaling from cytotoxicity .
  • Pathway-specific inhibitors : Co-treatment with PLA2_2 or PAF receptor antagonists can isolate compound-specific effects from background signaling .

What are the best practices for incorporating isotopic labels into this compound for metabolic tracing studies?

Methodological Guidance:

  • 13^{13}C or 2^{2}H labeling : Introduce isotopes at the acetyl group (C-2 position) via acetyl chloride derivatives to preserve the ether-linked hexadecenyl chain’s stability .
  • Radiolabeling : Use 3^{3}H or 14^{14}C at the glycerol backbone during SnCl4_4-catalyzed phosphorylation, followed by purification via reverse-phase chromatography to remove unincorporated isotopes .
  • Validation : Confirm isotopic purity using tandem MS (MS/MS) and quantify tracer incorporation via scintillation counting .

How can researchers differentiate plasmalogen and ether-linked phosphatidylcholines in analytical workflows?

Advanced Analytical Techniques:

  • Mass spectrometry : Plasmalogens (e.g., PC(P-16:0/18:1)) exhibit characteristic neutral loss of 196.0 Da (phosphocholine head group), while ether-linked analogs show distinct fragmentation patterns .
  • Acid hydrolysis : Plasmalogens are sensitive to mild acid treatment, releasing fatty aldehydes, whereas ether-linked lipids remain intact .
  • NMR-based identification : Plasmalogens display vinyl ether proton signals (δ 4.3–4.5 ppm) absent in alkyl ethers like 1-O-hexadec-1'-enyl derivatives .

What computational tools are effective for predicting the compound’s interactions with phospholipase enzymes?

Cutting-Edge Methodologies:

  • Quantum chemical calculations : Simulate transition states of PLA2_2-catalyzed hydrolysis to predict regioselectivity toward the acetyl group .
  • Molecular docking : Use tools like AutoDock Vina to model binding affinities with PAF receptors, accounting for the ether linkage’s hydrophobic tail .
  • Machine learning : Train models on lipid-protein interaction datasets to prioritize experimental conditions for activity assays .

How does the compound’s ether linkage influence its stability under physiological conditions compared to ester-linked analogs?

Stability Studies:

  • pH-dependent degradation : Ether bonds resist hydrolysis at physiological pH (7.4), whereas ester-linked analogs degrade rapidly in alkaline conditions .
  • Oxidative stability : The hexadec-1'-enyl chain’s vinyl ether group is susceptible to peroxidation, requiring antioxidant buffers (e.g., BHT) in storage solutions .
  • Thermal stability : Differential scanning calorimetry (DSC) shows higher phase transition temperatures (~45°C) for ether-linked species, impacting membrane incorporation studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.